Zosuquidar Trihydrochloride

説明

特性

IUPAC Name |

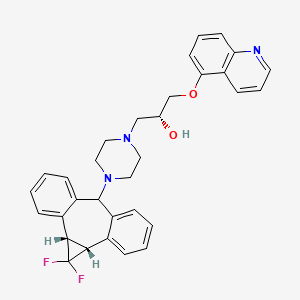

(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFVQKPWGDRLHL-ZLYBXYBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Cl3F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057662 | |

| Record name | LY335979 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167465-36-3 | |

| Record name | Zosuquidar Trihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY335979 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167465-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOSUQUIDAR TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zosuquidar Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar trihydrochloride, also known as LY335979, is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] P-glycoprotein, encoded by the MDR1 gene, functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[5][6] Initially characterized by Syntex Corporation, it was later licensed to Eli Lilly for further development and was granted orphan drug status by the FDA in 2006 for Acute Myeloid Leukemia (AML).[5] However, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development for this indication in 2010.[5]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Synthesis

Zosuquidar is a derivative of MS-073, with a difluorocyclopropyl substitution in the dibenzosuberane moiety that enhances its activity.[7] The synthesis of this compound can be achieved through several related pathways. A common convergent synthesis is outlined below.[5][7]

Synthesis Scheme:

One synthetic route begins with the treatment of dibenzosuberone with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to produce 10,11-difluoromethanodibenzosuberone via cyclopropanation.[5] The ketone is then reduced using sodium borohydride to yield the corresponding alcohol.[5][7] This alcohol is subsequently halogenated, for instance with hydrobromic acid, to form the anti-bromo derivative.[5][7]

In a parallel step, 5-hydroxyquinoline is reacted with (R)-glycidyl nosylate or a similar reagent to form (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane.[5][7]

The anti-bromo dibenzosuberane derivative is condensed with pyrazine, and the resulting pyrazinium salt is reduced with sodium borohydride to yield the piperazine derivative.[7] Finally, this piperazine derivative is condensed with the previously prepared (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane to yield Zosuquidar.[5][7]

Mechanism of Action

Zosuquidar is a highly potent and selective, non-competitive inhibitor of P-glycoprotein.[8][9][10][11] It binds with high affinity to P-gp, with a reported Ki of 59-60 nM.[8][9][10][11][12] This binding inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[4][13] By blocking the function of P-gp, Zosuquidar prevents the transport of chemotherapeutic drugs out of the cancer cells, leading to their increased intracellular accumulation and enhanced cytotoxicity.[14]

dot

Caption: Zosuquidar inhibits P-gp, preventing chemotherapy efflux and promoting cell death.

Quantitative Data

In Vitro Efficacy

Zosuquidar has demonstrated the ability to reverse P-gp-mediated multidrug resistance in various cancer cell lines at nanomolar concentrations.

| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Effect |

| CEM/VLB100 | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | 0.1 | Fully restored sensitivity[15] |

| P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB | Various oncolytics | 0.1 - 0.5 | Completely reversed resistance[8] |

| K562/DOX | Daunorubicin (DNR) | 0.3 | >45.5-fold enhancement of cytotoxicity[11] |

| MDR CHO cells (CHRC5), KB-V1, MES-SA/Dx5, P388/ADR, P388/VCR | Doxorubicin | 0.01 - 0.1 | EC50 values for increasing sensitivity[7] |

The IC50 values for Zosuquidar alone in various drug-sensitive and MDR cell lines typically range from 6 µM to 16 µM.[8][11]

Pharmacokinetic Data from a Phase I Clinical Trial with Doxorubicin

A phase I trial investigated the intravenous administration of Zosuquidar with doxorubicin in patients with advanced malignancies.[2][16]

| Doxorubicin Dose | Parameter | Change with Zosuquidar (>500 mg) |

| 60 mg/m² | Clearance (CL) | 17% decrease[2] |

| 60 mg/m² | Area Under the Curve (AUC) | 25% increase[2] |

| 75 mg/m² | Clearance (CL) | 22% decrease[2] |

| 75 mg/m² | Area Under the Curve (AUC) | 15% increase[2] |

No dose-limiting toxicity of Zosuquidar was observed up to 640 mg/m².[2][17]

Clinical Trial Outcomes

| Trial | Indication | Comparator | Key Findings |

| Phase III (E3999) | Elderly AML | Placebo + standard chemotherapy | No significant improvement in overall survival (Median OS: 7.2 months with Zosuquidar vs. 9.4 months with placebo)[12] |

| Phase I | Acute Leukemia | Standard induction chemotherapy | Complete response rate of 43.7% in a small cohort of 16 patients[1] |

| - | Relapsed/Refractory AML | Gemtuzumab Ozogamicin (GO) | 34% overall remission rate. Median OS was greater in P-gp positive patients (6.0 months) vs. P-gp negative (1.8 months)[18] |

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123. Inhibition of P-gp results in increased intracellular accumulation of rhodamine 123.

Materials:

-

Cancer cell line expressing P-gp (e.g., K562/DOX)

-

Rhodamine 123

-

Zosuquidar

-

Appropriate cell culture medium and buffers

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest cells and resuspend in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Incubation with Inhibitor: Aliquot cells into tubes and pre-incubate with varying concentrations of Zosuquidar (or a control) for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Loading: Add rhodamine 123 to a final concentration of approximately 0.2 µg/mL and incubate for an additional 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence intensity in Zosuquidar-treated cells compared to controls indicates inhibition of P-gp-mediated efflux.

dot

Caption: A typical workflow for assessing P-gp inhibition using a fluorescent substrate.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can modulate this activity.

Materials:

-

Membrane preparations from P-gp-overexpressing cells

-

ATP

-

ATP regenerating system (phosphoenolpyruvate, pyruvate kinase)

-

Sodium vanadate (a known ATPase inhibitor)

-

Zosuquidar

-

Reagents for detecting inorganic phosphate

Protocol:

-

Reaction Setup: In a 96-well plate, incubate the P-gp-containing membranes in a buffered solution containing ATP and an ATP regenerating system.

-

Addition of Compounds: Add varying concentrations of Zosuquidar to the wells. Include control wells with no inhibitor and wells with sodium vanadate to determine the vanadate-sensitive (i.e., P-gp-specific) ATPase activity.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[8]

-

Phosphate Detection: Stop the reaction and add a detection solution that quantifies the amount of inorganic phosphate released from ATP hydrolysis.

-

Data Analysis: The P-gp ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive activity. The effect of Zosuquidar on this activity can then be determined.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of P-glycoprotein. Its discovery and development marked a significant advancement in the effort to overcome multidrug resistance in cancer. While it did not ultimately achieve regulatory approval for AML, the extensive preclinical and clinical research conducted with Zosuquidar has provided invaluable insights into the role of P-gp in drug resistance and the pharmacological principles of its inhibition. The detailed synthetic pathways, well-defined mechanism of action, and established experimental protocols make Zosuquidar an important tool for ongoing research in oncology and drug development.

dot

Caption: The logical progression of Zosuquidar's development from problem identification to clinical outcome.

References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 5. Zosuquidar - Wikipedia [en.wikipedia.org]

- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. medkoo.com [medkoo.com]

- 15. apexbt.com [apexbt.com]

- 16. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Zosuquidar in Acute Myeloid Leukemia (AML) Models: A Technical Guide

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML therapy is the development of multidrug resistance (MDR), which contributes to poor treatment outcomes, particularly in older patients.[1][2] One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1/ABCB1 gene.[1][3][4] P-gp is an ATP-dependent efflux pump that actively removes various chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2]

Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor designed to reverse MDR.[2][5][6] Preclinical studies have demonstrated its high specificity and minimal interaction with other transporters and metabolic enzymes, suggesting a favorable profile for combination therapy.[2][7] This technical guide provides an in-depth summary of the preclinical data for Zosuquidar in AML models, focusing on its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: P-gp Inhibition

In resistant AML cells, P-gp acts as a cellular defense mechanism. It recognizes and binds to cytotoxic drugs, such as anthracyclines (e.g., daunorubicin), and uses the energy from ATP hydrolysis to expel them from the cell. This process prevents the drugs from reaching their intracellular targets, such as DNA, thereby rendering the cells resistant to treatment.

Zosuquidar functions by directly and potently binding to P-gp (Ki = 59 nM), inhibiting its efflux function.[2][5][6] This blockade leads to the intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect and re-sensitizing the AML cell to therapy.[1][3][8] Unlike earlier P-gp modulators, Zosuquidar is highly selective and does not significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[2][7]

Quantitative Data from In Vitro Studies

Zosuquidar has been extensively evaluated in various AML cell lines and primary patient samples. The quantitative data consistently demonstrate its ability to reverse P-gp-mediated resistance to a greater extent than older modulators like Cyclosporine A (CsA).

Table 1: Potency and Selectivity of Zosuquidar

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| P-gp Inhibition Constant (Ki) | 59 nM | P-glycoprotein | [2][5][6] |

| Effective Modulatory Concentration | 0.3 µM | In vitro cell-based assays | [1][5][6] |

| Effect on Mitoxantrone Accumulation in BCRP-expressing cells (K562/BCRP) | No effect (D = 0.04 ± 0.07) | K562/BCRP cells | [1] |

| Cytotoxicity (IC50, Zosuquidar alone) | 5 - 16 µM | Various drug-sensitive and MDR cell lines |[5][6] |

Table 2: Reversal of Daunorubicin (DNR) Resistance in P-gp Expressing AML Cell Lines

| Cell Line | Treatment | DNR IC50 (µM) | Fold Reversal | Reference |

|---|---|---|---|---|

| K562/DOX | DNR alone | > 50 | - | [1] |

| DNR + 0.3 µM Zosuquidar | 1.1 ± 0.4 | > 45.5 | [1] | |

| DNR + 2 µM Cyclosporine A | 10.5 ± 1.6 | > 4.8 | [1] | |

| HL60/DNR | DNR alone | 10.2 ± 1.2 | - | [1] |

| DNR + 0.3 µM Zosuquidar | 0.09 ± 0.03 | 113.3 | [1] |

| | DNR + 2 µM Cyclosporine A | 0.2 ± 0.05 | 51.0 |[1] |

Table 3: Efficacy of Zosuquidar in Primary AML Blasts

| Parameter | Finding | Patient Cohort | Reference |

|---|---|---|---|

| Enhanced Drug Cytotoxicity | Observed in 8 of 31 AML cases (26%) | 31 primary AML patient samples | [1] |

| Correlation with P-gp Activity | 5 of the 8 responding cases had significant P-gp activity | 31 primary AML patient samples |[1] |

Experimental Protocols

Standardized protocols are crucial for evaluating P-gp inhibitors. The following methodologies were consistently cited in preclinical studies of Zosuquidar.

P-glycoprotein Expression Analysis

This protocol quantifies the amount of P-gp protein on the surface of AML cells.

-

Procedure:

-

Harvest AML cells (from culture or patient samples).

-

Incubate cells with a phycoerythrin (PE)-conjugated monoclonal antibody specific for an external epitope of P-gp (e.g., UIC2). An isotype-matched control antibody is used to determine background fluorescence.[8]

-

Analyze the cells using a flow cytometer.

-

Quantify expression as the Mean Fluorescence Intensity (MFI) shift (ratio of the MFI of the specific antibody to the isotype control).[1][7]

-

P-glycoprotein Functional (Efflux) Assay

This assay measures the activity of the P-gp pump by tracking the efflux of a fluorescent substrate.

-

Method: Fluorescent substrate uptake/efflux assay via flow cytometry.[4][8]

-

Procedure:

-

Prepare cell suspensions (1 x 106 cells) in culture medium.

-

Incubate cells with a fluorescent P-gp substrate, such as 25 nM DiOC2(3) or 0.2 µg/ml rhodamine-123, at 37°C for 30 minutes.[1][7]

-

Perform parallel incubations in the presence or absence of a P-gp modulator (e.g., 0.3 µM Zosuquidar or 2 µM CsA).[1]

-

Wash the cells and measure the intracellular fluorescence using a flow cytometer.

-

P-gp activity is inversely proportional to the fluorescence retained by the cells. Inhibition of P-gp function results in a higher fluorescence signal.

-

In Vitro Cytotoxicity Assay

This assay determines the concentration of a chemotherapeutic drug required to kill 50% of cells (IC50), both with and without a P-gp modulator.

-

Method: MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9]

-

Procedure:

-

Seed AML cells in 96-well plates (e.g., 2 x 104 cells/well for cell lines, 4 x 105 cells/well for primary cells).[7]

-

Add the chemotherapeutic agent (e.g., daunorubicin) at escalating concentrations. Prepare parallel plates that also include a fixed concentration of Zosuquidar (0.3 µM).

-

Incubate the plates for 48-96 hours, depending on the agent (48 hours for anthracyclines, 4 days for gemtuzumab ozogamicin).[7]

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability relative to untreated controls and determine the IC50 values.

-

Preclinical In Vivo Studies

While in vitro data are crucial, in vivo models are necessary to evaluate pharmacology and efficacy in a more complex biological system. Patient-derived xenografts (PDXs), where primary human AML cells are implanted into immunodeficient mice, are considered highly predictive models for preclinical drug evaluation.[10][11]

Models and Methodologies

-

AML Xenograft Models: Studies have utilized immunodeficient mouse strains (e.g., NSG mice) to establish patient-derived xenografts, which closely mimic the genetic and phenotypic heterogeneity of the original patient's disease.[10][11] Other studies have used established MDR tumor models, such as mice implanted with P388/ADR (doxorubicin-resistant) leukemia cells.[6]

-

Treatment Protocol: Zosuquidar is typically administered via intraperitoneal injection or intravenous infusion in combination with a standard chemotherapeutic agent.[6] Dosages in murine models have ranged from 1 to 30 mg/kg daily.[6] Efficacy is assessed by monitoring tumor burden and overall survival.

Table 4: In Vivo Efficacy of Zosuquidar in a P-gp+ Leukemia Model

| Animal Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Mice with P388/ADR tumors | Doxorubicin alone | Limited effect on survival | [6] |

| | Doxorubicin + Zosuquidar (30 mg/kg, i.p.) | Significantly increased survival compared to doxorubicin alone (P<0.001) |[6] |

Conclusion

The preclinical data for Zosuquidar in AML models are robust and consistent. In vitro studies conclusively show that Zosuquidar is a potent and highly specific inhibitor of P-glycoprotein.[2][5][7] It effectively reverses resistance to key AML chemotherapeutics in both established cell lines and primary patient blasts that express functional P-gp.[1][3] Its superiority over older, less specific modulators is evident in its greater potency and cleaner pharmacological profile.[1][2] In vivo studies further support these findings, demonstrating a significant survival benefit when Zosuquidar is combined with chemotherapy in P-gp-overexpressing leukemia models.[6] Collectively, this body of preclinical evidence establishes a strong rationale for the clinical investigation of Zosuquidar as an adjunct to standard chemotherapy for patients with P-gp-positive AML.

References

- 1. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) (Journal Article) | ETDEWEB [osti.gov]

- 10. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]

Zosuquidar: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4][5] This leads to resistance to both the primary chemotherapeutic agent and a broad spectrum of other drugs.

Zosuquidar (LY335979) is a potent and highly selective third-generation P-gp inhibitor developed to counteract MDR.[6] By blocking the P-gp efflux pump, Zosuquidar aims to restore the sensitivity of cancer cells to chemotherapeutic agents, offering a promising strategy to improve patient outcomes.[3][4] This guide provides an in-depth technical overview of Zosuquidar, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

Zosuquidar: A Profile of a P-gp Inhibitor

Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-transported, competitive inhibitor of P-gp.[6][7] It exhibits high affinity for P-gp, with a Ki value of approximately 59-60 nM.[7][8][9] Unlike earlier generation inhibitors, Zosuquidar shows high specificity for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[10][11]

Mechanism of Action

Zosuquidar functions by directly binding to the P-gp transporter, likely within the central drug-binding pocket. This competitive inhibition prevents the binding and subsequent efflux of chemotherapeutic substrates.[6][7] The process relies on the hydrolysis of ATP to fuel the conformational changes necessary for drug transport; Zosuquidar's binding interferes with this cycle, effectively disabling the pump.[3][5]

References

- 1. glpbio.com [glpbio.com]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zosuquidar - Wikipedia [en.wikipedia.org]

- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 6. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

Zosuquidar Trihydrochloride's Affinity for P-glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Zosuquidar trihydrochloride to P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Zosuquidar is a potent and specific third-generation P-gp inhibitor that has been extensively studied for its potential to reverse chemoresistance in cancer cells.

Quantitative Binding Affinity Data

Zosuquidar exhibits a high binding affinity for P-glycoprotein, as evidenced by various in vitro studies. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell/Membrane System | Assay Type | Reference |

| Ki | 59 nM | - | Competitive inhibition of [3H]azidopine photoaffinity labeling | [1][2][3] |

| Ki | 60 nM | CEM/VLB100 plasma membranes | Cell-free assay | [1][4] |

| Ki | ~0.06 µM | CEM/VLB100 plasma membranes | Competitive inhibition of [3H]vinblastine equilibrium binding | [5] |

| IC50 | 1.2 nM | HL60/VCR drug-resistant cell line | - | [4] |

| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 cells | Calcein-AM assay (spike method) | [6] |

| IC50 | 417 ± 126 nM | MDCKII-MDR1 cells | Calcein-AM assay (conventional serial dilution) | [6] |

| IC50 | 6 µM - 16 µM | Various drug-sensitive and MDR cell lines | Cytotoxicity assay | [1][2] |

Note: The inhibitory constant (Ki) represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. IC50 values can be influenced by experimental conditions, including substrate concentration.

Mechanism of Action: Competitive Inhibition

Zosuquidar functions as a competitive inhibitor of P-glycoprotein.[7] It directly binds to the substrate-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of P-gp substrates, such as chemotherapeutic drugs.[7][8] This competitive binding mechanism is a key factor in its ability to restore drug sensitivity in cancer cells that overexpress P-gp.[9] The binding of two Zosuquidar molecules to the central binding pocket of P-gp has been described as the mechanism for inhibiting substrate transport.[6][8]

Caption: Competitive inhibition of P-gp by Zosuquidar.

Experimental Protocols

The binding affinity of Zosuquidar to P-gp has been determined using several experimental methodologies. Below are detailed descriptions of the key techniques cited.

Radioligand Binding Assays

Radioligand binding assays are a direct method to study the interaction between a ligand (in this case, a P-gp substrate or inhibitor) and its receptor (P-gp).

1. Competitive Inhibition of [3H]Azidopine Photoaffinity Labeling

This method is used to identify and characterize the binding site of Zosuquidar on P-gp.

-

Materials:

-

Plasma membranes isolated from P-gp overexpressing cells (e.g., CEM/VLB100).[1]

-

[3H]Azidopine (a photoaffinity label that binds to P-gp).

-

This compound.

-

Buffer solutions.

-

UV light source.

-

SDS-PAGE and autoradiography equipment.

-

-

Protocol:

-

Incubate the P-gp-containing plasma membranes with [3H]azidopine in the presence and absence of varying concentrations of Zosuquidar.

-

Expose the mixture to UV light to induce covalent cross-linking of [3H]azidopine to the P-gp binding site.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the radiolabeled P-gp band using autoradiography.

-

Quantify the intensity of the radiolabeled band. A decrease in intensity in the presence of Zosuquidar indicates competitive binding.

-

The Ki value is determined by analyzing the concentration-dependent inhibition of [3H]azidopine labeling.

-

2. Competitive Inhibition of [3H]Vinblastine Equilibrium Binding

This assay measures the ability of Zosuquidar to compete with a known P-gp substrate, [3H]vinblastine, for binding to the transporter.

-

Materials:

-

P-gp-containing membranes (e.g., from CEM/VLB100 cells).[5]

-

[3H]Vinblastine (a radiolabeled P-gp substrate).

-

This compound.

-

Buffer solutions.

-

Scintillation counter.

-

-

Protocol:

-

Incubate a fixed concentration of [3H]vinblastine with the P-gp membranes in the presence of increasing concentrations of Zosuquidar.

-

Allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound [3H]vinblastine using a scintillation counter.

-

The data are analyzed using competition binding analysis to determine the Ki of Zosuquidar.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Zosuquidar's Inhibition of P-glycoprotein Mediated ATP Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The energy for this transport is derived from the hydrolysis of ATP. Zosuquidar (LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-gp. This technical guide provides an in-depth overview of the mechanism by which Zosuquidar inhibits P-gp's ATP hydrolysis, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

Zosuquidar inhibits the basal ATP hydrolysis of P-glycoprotein.[1] This inhibition is achieved through high-affinity binding to the transmembrane region of P-gp.[1] Molecular modeling and mutagenesis studies have identified that this interaction involves key amino acid residues, specifically phenylalanine-tyrosine motifs (F978/Y953 and F728/Y310), where hydrogen bonds are established between the tyrosine residues and Zosuquidar.[1]

Upon binding, Zosuquidar locks the transporter in an occluded conformation.[2] This conformational state prevents the necessary structural changes required for ATP hydrolysis and subsequent drug efflux, effectively inhibiting the pump's activity.[2] Cryo-electron microscopy studies have revealed that two Zosuquidar molecules can bind within a central, enclosed pocket of P-gp, spanning almost the entire width of the cell membrane.[2] This dual binding mode further stabilizes the inhibited state of the transporter.

dot

Caption: Zosuquidar binds to P-gp, inducing an occluded state that prevents ATP hydrolysis.

Quantitative Data

Zosuquidar is a highly potent inhibitor of P-gp, as demonstrated by various in vitro studies. The following tables summarize key quantitative data on its inhibitory activity.

Table 1: Inhibitory Constants of Zosuquidar against P-glycoprotein

| Parameter | Value | Cell/System | Reference |

| Ki | 59 nM | Cell-free assay | [3][4] |

| Ki | 60 nM | Cell-free assay | [5][6] |

| Kd | 79 nM | - | [7] |

Table 2: IC50 Values of Zosuquidar for Inhibition of P-gp ATP Hydrolysis

| IC50 Value | Experimental Condition | Reference |

| 10 - 30 nM | Inhibition of basal ATP hydrolysis | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Zosuquidar on P-gp.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of Zosuquidar.

Protocol:

-

Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[5]

-

Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL. The reaction buffer should contain 50 mM MES-Tris (pH 6.8), 50 mM KCl, 10 mM MgCl2, 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 2 mM DTT.[5]

-

Zosuquidar Addition: Add varying concentrations of Zosuquidar (or vehicle control) to the wells.

-

ATP Regeneration System: Include an ATP regenerating system composed of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase to maintain a constant ATP concentration.[5]

-

Initiation of Reaction: Start the reaction by adding 3 mM ATP.[5]

-

Incubation: Incubate the plate at 37°C for 90 minutes.[5]

-

Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) liberated using a colorimetric method, such as a molybdate-based assay. The absorbance is typically measured at 690 nm.[2][5]

-

Data Analysis: The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[5] Plot the percentage of inhibition of ATP hydrolysis against the Zosuquidar concentration to determine the IC50 value.

dot

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Rhodamine 123 Efflux Assay

This cell-based assay assesses the functional activity of P-gp by measuring the efflux of a fluorescent substrate, Rhodamine 123.

Protocol:

-

Cell Culture: Culture cancer cells with and without P-gp expression.

-

Cell Loading: Incubate the cells with Rhodamine 123 (a P-gp substrate) to allow for its intracellular accumulation.

-

Zosuquidar Treatment: Treat the cells with varying concentrations of Zosuquidar or a vehicle control.

-

Efflux Period: Incubate the cells for a specific period to allow for P-gp-mediated efflux of Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.

-

Data Analysis: P-gp inhibition is indicated by an increase in intracellular Rhodamine 123 fluorescence. Calculate the reversal of resistance by comparing the fluorescence in treated versus untreated P-gp-expressing cells.

MTT Cell Viability Assay

This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic drugs.

Protocol:

-

Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates.

-

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Zosuquidar.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[5]

-

Data Analysis: Cell viability is proportional to the absorbance. Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without Zosuquidar. A decrease in the IC50 in the presence of Zosuquidar indicates reversal of multidrug resistance.

P-glycoprotein in Multidrug Resistance and its Inhibition

While Zosuquidar's primary mechanism is the direct inhibition of P-gp's ATPase activity, the downstream consequence is the reversal of multidrug resistance. P-gp expression itself can be regulated by various signaling pathways, including the MAPK and NF-κB pathways, which are often activated in cancer cells. However, there is currently limited direct evidence of Zosuquidar modulating these pathways as a direct result of ATPase inhibition. The primary and well-established role of Zosuquidar is to block the efflux function of existing P-gp molecules.

dot

Caption: Zosuquidar inhibits P-gp, blocking drug efflux and overcoming multidrug resistance.

Conclusion

Zosuquidar is a potent inhibitor of P-glycoprotein's ATP hydrolysis, acting through a mechanism that involves locking the transporter in a non-functional, occluded conformation. This inhibition effectively reverses P-gp-mediated multidrug resistance, a significant hurdle in cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome MDR. Further research into the potential downstream signaling effects of P-gp inhibition by Zosuquidar may unveil additional therapeutic benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Early Clinical Trial Results of Zosuquidar Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic properties, safety, and experimental protocols from Phase I and II studies.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant concentrations.[5]

Early Phase Clinical Trial Data

Early clinical development of Zosuquidar focused on establishing its safety, determining the maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic profiles when administered intravenously or orally in combination with various chemotherapeutic agents.

Pharmacokinetic Profile

A key objective of the early trials was to understand the interaction between Zosuquidar and co-administered chemotherapies.

Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin [1][6]

| Zosuquidar Dose | Doxorubicin Dose | Change in Doxorubicin Clearance | Change in Doxorubicin AUC |

| >500 mg (48-h IV infusion) | 60 mg/m² or 75 mg/m² | 17-22% decrease | 15-25% increase |

Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine [7][8]

| Zosuquidar Dose | Co-administered Drug(s) | Effect on Co-administered Drug Pharmacokinetics |

| 300 mg/m² (q12h for 4 days) | Doxorubicin | No significant effect on myelosuppression or pharmacokinetics |

| 500 mg (three doses) | CHOP regimen (including Doxorubicin and Vincristine) | No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics |

Safety and Tolerability

Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase I Trials

| Administration Route | Co-administered Drug(s) | Maximum Administered/Tolerated Dose | Dose-Limiting Toxicities | Reference |

| Intravenous (48-h infusion) | Doxorubicin | Zosuquidar: 640 mg/m²; Doxorubicin: 75 mg/m² | No DLT for Zosuquidar observed | [1][6] |

| Oral (q12h for 4 days) | Doxorubicin | Zosuquidar: 300 mg/m² | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | [7][9] |

| Oral (with CHOP) | CHOP Regimen | Zosuquidar: 500 mg (three doses) | Minimal toxicity, no enhancement of CHOP-related toxicity | [8][10] |

Experimental Protocols

The early phase trials of Zosuquidar followed a structured approach to dose escalation and evaluation of safety and pharmacokinetics.

Phase I Trial Design: Intravenous Zosuquidar with Doxorubicin

This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously administered Zosuquidar in combination with doxorubicin.[1][11]

-

Patient Population: Patients with advanced malignancies.

-

Study Design: Cohort-based dose escalation.

-

Treatment Cycles:

-

Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess the pharmacokinetics of each drug independently.

-

Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.

-

-

Drug Administration:

-

Zosuquidar: Continuous intravenous infusion over 48 hours.

-

Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the Zosuquidar infusion.

-

-

Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a maximum tolerated dose was reached or a protocol-specified maximum exposure was achieved. Doxorubicin doses were also adjusted during the trial.[1][6]

Pharmacodynamic and Pharmacokinetic Analysis

-

Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A validated high-performance liquid chromatography (HPLC) method was used for this analysis.[5]

-

P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp function in a surrogate cell population was measured. This was commonly done using dual fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of efflux, indicated by increased intracellular fluorescence, correlated with higher plasma concentrations of Zosuquidar.[7]

Conclusion

The early clinical trials of this compound established that it could be safely co-administered with chemotherapy, with manageable toxicities. The intravenous formulation did not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly, these studies demonstrated that biologically effective plasma concentrations of Zosuquidar, capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase III trial in older patients with AML did not show an improvement in outcome, the data from these early trials provide a comprehensive foundation for understanding the clinical pharmacology of this potent P-gp inhibitor.[12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Zosuquidar - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Calcein-AM Assay in P-gp Inhibition Studies Using Zosuquidar

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Calcein-AM assay for the functional assessment of P-glycoprotein (P-gp) inhibition, with a specific focus on the potent and selective inhibitor, Zosuquidar. This document includes the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.

Introduction and Scientific Background

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics, including many therapeutic drugs.[1][2] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to chemotherapy failure.[1] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR.

The Calcein-AM assay is a widely used, fluorescence-based method to assess P-gp activity in live cells.[3] Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[3] Once inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[3] In cells overexpressing P-gp, the non-fluorescent Calcein-AM is actively pumped out of the cell before it can be converted, resulting in low intracellular fluorescence.[4] P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity.[4]

Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor with a high specificity and low intrinsic cytotoxicity.[5][6] It has been extensively used in research to study P-gp function and to reverse P-gp-mediated drug resistance.[6]

P-gp Efflux Mechanism and Inhibition by Zosuquidar

The following diagram illustrates the mechanism of P-gp-mediated efflux of Calcein-AM and its inhibition by Zosuquidar.

Caption: Mechanism of Calcein-AM efflux by P-gp and its inhibition by Zosuquidar.

Quantitative Data Summary

The inhibitory potency of Zosuquidar on P-gp can be quantified and compared across different studies and cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Zosuquidar on P-gp

| Parameter | Value | Cell Line / System | Reference |

| Kᵢ (inhibitory constant) | 59 nM | SW-620/AD300 cells | [5] |

| Kᵢ (inhibitory constant) | 60 nM | Cell-free assay | [7] |

Table 2: Exemplary Experimental Concentrations and Observed Effects

| Zosuquidar Concentration | Calcein-AM Concentration | Cell Line | Observed Effect | Reference |

| 0.25 µM and 0.50 µM | 0.1 µM | L1210 variants | Increased calcein retention | [8][9] |

| 0.3 µM | Not specified for Calcein-AM | K562/DOX | >45.5-fold enhancement of DNR cytotoxicity | [6] |

| 5 µM | 1 µM | DU4475 | 2.2-fold increase in Calcein uptake | [10] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Calcein-AM assay to assess P-gp inhibition by Zosuquidar. This protocol can be adapted for use with a fluorescence plate reader or a flow cytometer.

Materials and Reagents

-

P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Calcein-AM (stock solution in DMSO, store at -20°C, protected from light).

-

Zosuquidar (stock solution in DMSO, store at -20°C).

-

Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A).

-

96-well black, clear-bottom plates (for plate reader) or FACS tubes (for flow cytometer).

-

Fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Flow cytometer (with blue laser for excitation, e.g., 488 nm, and appropriate emission filter, e.g., 530/30 nm).

Experimental Workflow Diagram

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Harvest and count the P-gp overexpressing and parental cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: P-gp Inhibition Assay

-

Prepare Reagents:

-

Prepare a working solution of Zosuquidar and any positive controls in serum-free medium or assay buffer at 2x the final desired concentrations. A typical concentration range for Zosuquidar is 0.1 nM to 10 µM.

-

Prepare a working solution of Calcein-AM in serum-free medium or assay buffer. A final concentration of 0.1 to 1 µM is commonly used.[8][10]

-

-

Inhibitor Pre-incubation:

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the 2x Zosuquidar/control solutions to the respective wells. For negative control wells, add 50 µL of vehicle control (e.g., medium with DMSO).

-

Include wells with P-gp overexpressing cells without inhibitor (maximum efflux) and parental cells without inhibitor (baseline fluorescence).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Calcein-AM Staining:

-

Add 50 µL of the 2x Calcein-AM working solution to all wells, resulting in a final volume of 100 µL and the desired final concentrations of inhibitor and Calcein-AM.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.[10]

-

-

Fluorescence Measurement:

-

For Plate Reader:

-

Remove the staining solution and wash the cells twice with 100 µL of ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

-

-

For Flow Cytometer:

-

After the staining incubation, gently detach the cells (if adherent) using a non-enzymatic cell dissociation solution.

-

Transfer the cell suspension to FACS tubes.

-

Wash the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in ice-cold PBS.

-

Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

-

-

Data Analysis

-

Calculate the Percent Inhibition: The percentage of P-gp inhibition can be calculated using the following formula:

% Inhibition = [(Finhibitor - FMDR) / (Fparental - FMDR)] x 100

Where:

-

Finhibitor = Fluorescence of P-gp overexpressing cells with the inhibitor.

-

FMDR = Fluorescence of P-gp overexpressing cells without the inhibitor.

-

Fparental = Fluorescence of parental cells without the inhibitor.

-

-

Determine the IC₅₀ Value:

-

Plot the percentage of inhibition against the logarithm of the Zosuquidar concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of Zosuquidar that causes 50% of the maximum inhibition of P-gp activity.

-

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure complete removal of extracellular Calcein-AM by thorough washing. Use phenol red-free medium during the assay if necessary.

-

Low Fluorescence Signal: Optimize Calcein-AM concentration and incubation time. Ensure cell viability is high.

-

Cell Line Variability: The optimal cell density, Calcein-AM concentration, and incubation times may vary between different cell lines and should be empirically determined.[11]

-

Specificity of Zosuquidar: While Zosuquidar is highly specific for P-gp, at very high concentrations (>1 µM), it may show some off-target effects.[12] It is advisable to use the lowest effective concentration.

By following these detailed application notes and protocols, researchers can reliably perform the Calcein-AM assay to investigate P-gp inhibition by Zosuquidar and other potential MDR modulators, contributing to the advancement of cancer chemotherapy and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zosuquidar Trihydrochloride Dosing in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Zosuquidar trihydrochloride for in vivo mouse studies. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR).[1][2] By inhibiting P-gp, Zosuquidar can increase the intracellular concentration and efficacy of various chemotherapeutic agents that are P-gp substrates.[3]

Data Presentation: Zosuquidar Dosing Regimens in Mice

The following tables summarize quantitative data from various in vivo mouse studies, providing a reference for experimental design.

Table 1: Intraperitoneal (i.p.) Administration of Zosuquidar in Mice

| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |

| Not Specified | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Not Specified | Significant increase in survival compared to Doxorubicin alone.[4][5] | [4][5] |

| Male and Female Mice | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Not Specified | Increased plasma and liver concentrations of talinolol.[6][7] | [6][7] |

Table 2: Intravenous (i.v.) Administration of Zosuquidar in Mice

| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |

| Wild-type | 20 | Single dose, 10 minutes or 1 hour before paclitaxel | Paclitaxel (i.v.) | Not Specified | Increased paclitaxel levels in the brain by 5.6-fold (10 min pre-treatment) and 2.1-fold (1 hour pre-treatment).[8] | [8] |

Table 3: Oral (p.o.) Administration of Zosuquidar in Mice

| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |

| Wild-type | 25, 80 | Single dose, 1 hour before paclitaxel | Paclitaxel (i.v.) | Not Specified | 3.5-fold and 5-fold higher paclitaxel levels in the brain, respectively.[8][9] | [8][9] |

| BALB/c | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a syngeneic mouse model.[10] | [10] |

| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a humanized xenograft model.[10] | [10] |

Experimental Protocols

Formulation and Vehicle Preparation

Proper solubilization of this compound is critical for accurate dosing. The following are example vehicle preparations reported in the literature. It is recommended to perform small-scale solubility tests prior to preparing large batches.

-

20% Ethanol-Saline Solution:

-

Dissolve the required amount of this compound in 100% ethanol to create a stock solution.

-

Dilute the stock solution with sterile saline (0.9% NaCl) to a final concentration of 20% ethanol.

-

For example, to prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol with 800 µl of sterile saline.

-

The final drug concentration should be calculated based on the desired dose and the injection volume.

-

-

10% DMSO / 90% (20% SBE-β-CD in Saline):

-

First, prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.

-

Dissolve the this compound in DMSO to create a stock solution.

-

Add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the final concentration of DMSO is 10%.

-

For example, to prepare 1 ml of the final vehicle, mix 100 µl of the Zosuquidar-DMSO stock with 900 µl of the 20% SBE-β-CD in saline.

-

Note: Always ensure the final formulation is a clear solution. If precipitation occurs, adjustments to the vehicle composition or drug concentration may be necessary. Fresh preparation of the dosing solution is recommended as the compound can be unstable in solution.[5]

Administration Protocols

The following are detailed protocols for common administration routes in mice. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

This method allows for rapid absorption of the compound into the systemic circulation.

Materials:

-

Sterile syringes (0.3 – 1 ml)

-

Sterile needles (25-27 G, 5/8” length or smaller)

-

Prepared Zosuquidar solution

-

70% Isopropyl alcohol swabs

-

Animal restrainer (optional)

Procedure:

-

Weigh the mouse and calculate the required injection volume. The maximum recommended volume for an i.p. injection in mice is 10 ml/kg.[11]

-

Gently restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the little finger of the same hand.

-

Tilt the mouse so its head is pointing downwards. This will help to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]

-

Disinfect the injection site with an alcohol swab.

-

Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[4]

-

Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[12]

-

If the aspiration is clear, slowly inject the Zosuquidar solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or adverse reactions.

This route provides direct and immediate systemic delivery of the compound.

Materials:

-

Sterile syringes (0.3 – 1.0 ml)

-

Sterile needles (27-30 G, 1/2” or smaller)

-

Prepared Zosuquidar solution

-

Animal restrainer

-

Heat source (e.g., heat lamp or warming pad)

-

70% Isopropyl alcohol swabs

Procedure:

-

Weigh the mouse and calculate the required injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[6]

-

Warm the mouse's tail using a heat source to dilate the lateral tail veins, making them more visible and easier to access.[8]

-

Place the mouse in a suitable restrainer, leaving the tail exposed.

-

Disinfect the tail with an alcohol swab.

-

Immobilize the tail and identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[8] A successful insertion may result in a small flash of blood in the needle hub.

-

Slowly inject the Zosuquidar solution. If resistance is met or a bleb forms, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.[6]

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse effects.

This method is used for precise oral administration of a specific volume of a substance.

Materials:

-

Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

-

Sterile syringes

-

Prepared Zosuquidar solution

Procedure:

-

Weigh the mouse and calculate the required administration volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13]

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.

-

Gently restrain the mouse, holding it in an upright position and ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[14]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes down the esophagus. Do not force the needle.[14]

-

Once the needle is inserted to the pre-measured depth, slowly administer the Zosuquidar solution.

-

After administration, gently and smoothly withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15]

Mandatory Visualizations

Signaling Pathway: P-glycoprotein Efflux Pump and Inhibition by Zosuquidar

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Zosuquidar.

Experimental Workflow: In Vivo Mouse Study

Caption: General experimental workflow for an in vivo mouse study with Zosuquidar.

References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 2. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. uac.arizona.edu [uac.arizona.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. research.vt.edu [research.vt.edu]

- 9. depts.ttu.edu [depts.ttu.edu]

- 10. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. ouv.vt.edu [ouv.vt.edu]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Intraperitoneal Injection of Zosuquidar in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell. By inhibiting P-gp, Zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy.[1][2] More recently, Zosuquidar has also been shown to promote antitumor immunity by inducing the autophagic degradation of Programmed Death-Ligand 1 (PD-L1).[3]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of Zosuquidar in mice for preclinical research, covering preparation, administration, and relevant experimental considerations.

Data Presentation

The following tables summarize quantitative data from various studies utilizing Zosuquidar in mice via intraperitoneal injection.

Table 1: Zosuquidar Dosing Regimens for Intraperitoneal Administration in Mice

| Mouse Model | Zosuquidar Dose (mg/kg) | Dosing Frequency | Duration | Co-administered Agent(s) | Vehicle | Reference |

| P388/ADR murine leukemia | 1, 3, 10, 30 | Once daily | 5 days | Doxorubicin (1 mg/kg) | Not specified | [4] |

| P388 or P388/ADR murine leukemia | 30 | Once daily | 5 days | Doxorubicin (1 mg/kg) | Not specified | [5] |

| General pharmacokinetic study | 30 | Single dose | N/A | Talinolol (20 mg/kg) | Not specified | [6] |

Table 2: Pharmacokinetic and Toxicity Profile of Zosuquidar

| Parameter | Value | Species/Context | Route of Administration | Notes | Reference |

| Pharmacokinetics | |||||

| Cmax, Tmax, Half-life (t½) | Not readily available | Mice | Intraperitoneal | Specific pharmacokinetic parameters for IP injection in mice are not well-documented in publicly available literature. It is recommended to perform pilot pharmacokinetic studies for specific experimental setups. | |

| Bioavailability | High (91.4% - 99.6%) | Rats | Intraperitoneal | Bioavailability of a related P-gp inhibitor, Tariquidar, was high after IP administration in rats.[7] | |

| Toxicology | |||||

| LD50 | Not readily available | Mice | Intraperitoneal | The lethal dose for 50% of the population (LD50) for Zosuquidar administered intraperitoneally in mice has not been explicitly reported in the reviewed literature. | |

| Dose-Limiting Toxicity | Neurotoxicity (cerebellar dysfunction, hallucinations) | Humans | Oral | Observed in Phase I clinical trials at high doses.[1][2] | |

| In vitro Cytotoxicity | Not toxic up to 50 µM | HEK293 cells | N/A | Zosuquidar did not show significant cytotoxicity at concentrations effective for P-gp inhibition.[8] |

Experimental Protocols

Preparation of Zosuquidar for Injection

Zosuquidar is sparingly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its preparation for in vivo administration. It is crucial to prepare the solution fresh before each use as the compound can be unstable in solution.[4]

Recommended Vehicle Formulations:

-

Formulation A (Ethanol-Saline):

-

Dissolve Zosuquidar in 20% ethanol in saline.[4]

-

-

Formulation B (DMSO/PEG300/Tween-80/Saline):

-

Prepare a stock solution of Zosuquidar in DMSO.

-

For a final solution, mix 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Formulation C (DMSO/SBE-β-CD/Saline):

-

Prepare a stock solution of Zosuquidar in DMSO.

-

For the final solution, mix 10% DMSO (from stock) with 90% of a 20% SBE-β-CD solution in saline.

-

-

Formulation D (DMSO/Corn Oil):

-

Prepare a stock solution of Zosuquidar in DMSO.

-

For the final solution, mix 10% DMSO (from stock) with 90% corn oil.

-

Preparation Steps:

-

Calculate the required amount of Zosuquidar based on the body weight of the mice and the desired dose.

-

Weigh the appropriate amount of Zosuquidar powder in a sterile microcentrifuge tube.

-

Add the chosen solvent (e.g., DMSO for Formulations B, C, and D) to dissolve the powder completely. Gentle warming or vortexing may be required.

-

Add the remaining components of the vehicle in the specified order and proportions, mixing thoroughly after each addition to ensure a homogenous solution.

-

The final injection volume for intraperitoneal administration in mice should typically be between 100 and 200 µL.

Intraperitoneal Injection Procedure in Mice

Materials:

-

Prepared Zosuquidar solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol wipes

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.

-

Locate Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

-

Sterilize the Site: Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

-

Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid appears in the syringe, withdraw the needle and inject at a different site with a new sterile needle.

-

Inject: Slowly and steadily inject the Zosuquidar solution into the peritoneal cavity.

-

Withdraw Needle: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for an in vivo study using Zosuquidar in a murine tumor model.

Signaling Pathway of Zosuquidar-Mediated P-gp Inhibition and PD-L1 Degradation

Caption: Zosuquidar inhibits P-gp drug efflux and induces PD-L1 degradation via autophagy.

Logical Relationship in a Combination Therapy Study

Caption: Logical design of a combination study with Zosuquidar and chemotherapy.

Safety and Toxicology

-

Adverse Effects: Monitor mice for signs of local irritation at the injection site, as well as systemic signs of toxicity such as weight loss, lethargy, or changes in behavior.

-

Handling Precautions: Zosuquidar is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn when handling the compound.

Conclusion